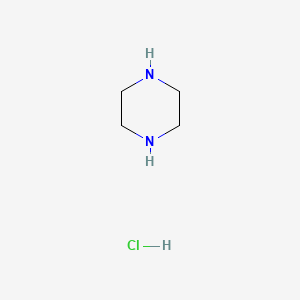

Chlorhydrate de pipérazine

Vue d'ensemble

Description

See also: Piperazine Monohydrochloride (preferred).

Applications De Recherche Scientifique

Chimie médicinale

Le chlorhydrate de pipérazine est souvent présent dans les médicaments ou les molécules bioactives . Il est utilisé comme groupe basique et hydrophile pour optimiser les propriétés pharmacocinétiques de la molécule finale ou comme échafaudage pour organiser les groupes pharmacophores dans la position correcte lors de l'interaction avec les macromolécules cibles .

Découverte de médicaments

La pipérazine se classe comme le troisième hétérocycle azoté le plus courant dans la découverte de médicaments . Elle est présente dans divers agents pharmacologiques possédant des propriétés anxiolytiques, antivirales, cardioprotectrices, anticancéreuses et antidépressives . De plus, elle est le composant clé de plusieurs médicaments à succès, tels que l'imatinib (également commercialisé sous le nom de Gleevec) et le sildénafil, vendu sous le nom de Viagra .

Fonctionnalisation C–H

Malgré son utilisation répandue en chimie médicinale, la diversité structurelle des pipérazines est limitée . Récemment, des progrès majeurs ont été réalisés dans la fonctionnalisation C–H des atomes de carbone du cycle de la pipérazine .

Chimie synthétique

La réactivité chimique des synthons à base de pipérazine facilite son insertion dans la molécule . Les méthodologies synthétiques utilisées pour préparer les composés dans la découverte et la chimie des procédés sont examinées .

Inhibiteurs de kinases

Les médicaments contenant de la pipérazine sont souvent utilisés comme inhibiteurs de kinases . Ils jouent un rôle crucial dans la régulation des fonctions cellulaires, et leur dysrégulation est souvent associée à des maladies telles que le cancer .

Modulateurs de récepteurs

Le this compound est utilisé dans le développement de modulateurs de récepteurs . Ces modulateurs peuvent soit améliorer soit inhiber l'activité des récepteurs, qui sont des protéines qui répondent à des signaux chimiques spécifiques .

Recherche scientifique

En raison de sa capacité à former des sels cristallins stables, la pipérazine est utilisée dans la recherche scientifique comme réactif pour la préparation de divers composés organiques .

Amélioration de la biodisponibilité

La présence de l'azote supplémentaire dans la pipérazine permet d'ajuster la géométrie 3D à la position distale du cycle à six chaînons, ce qui n'est pas facilement disponible avec les morpholines ou les pipéridines . Cela améliore les profils pharmacologiques et pharmacocinétiques des candidats médicaments contenant des pipérazines, augmentant la solubilité dans l'eau et la biodisponibilité .

Mécanisme D'action

Target of Action

Piperazine hydrochloride primarily targets the GABA (γ-aminobutyric acid) receptors located on muscle membranes . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain the balance of excitation and inhibition in the central nervous system .

Mode of Action

Piperazine hydrochloride interacts with its targets by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, which results in the flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

The primary biochemical pathway affected by piperazine hydrochloride is the GABAergic pathway . By acting as a GABA receptor agonist, piperazine hydrochloride enhances the inhibitory effects of GABA, leading to hyperpolarization and subsequent paralysis of the worm .

Pharmacokinetics

Upon entry into the systemic circulation, piperazine hydrochloride is partly oxidized and partly eliminated as an unchanged compound . It is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . This solubility profile influences its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .

Result of Action

The molecular and cellular effects of piperazine hydrochloride’s action primarily involve the paralysis of parasites . By causing flaccid paralysis, piperazine hydrochloride disrupts the normal functioning of the parasites, making it easier for the host body to remove or expel them .

Action Environment

Environmental factors can influence the action, efficacy, and stability of piperazine hydrochloride. For instance, piperazine hydrochloride readily absorbs water and carbon dioxide from the air . Additionally, the compound’s solubility in water and ethylene glycol can affect its distribution in the body and its interaction with its target receptors . .

Orientations Futures

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This provides attractive new avenues for the synthesis of defined substitution patterns of piperazines and expands the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .

Analyse Biochimique

Biochemical Properties

Piperazine hydrochloride plays a significant role in biochemical reactions, particularly in its interaction with gamma-aminobutyric acid (GABA) receptors. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms . Additionally, piperazine hydrochloride has been shown to dissolve uric acid, producing a soluble urate .

Cellular Effects

Piperazine hydrochloride influences various cellular processes, particularly in parasitic worms. It binds to GABA receptors on muscle cells, leading to hyperpolarization and paralysis of the worms. This paralysis allows the host body to expel the worms through normal intestinal peristalsis . In cancer cells, piperazine hydrochloride has been observed to upregulate intracellular apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, indicating its potential role in inducing apoptosis .

Molecular Mechanism

At the molecular level, piperazine hydrochloride exerts its effects by binding to GABA receptors on muscle cells, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of parasitic worms . This action is mediated by its agonist effects on the inhibitory GABA receptor. Additionally, piperazine hydrochloride has been shown to block acetylcholine at the myoneural junction, further contributing to its neuromuscular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of piperazine hydrochloride have been observed to change over time. The compound is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that piperazine hydrochloride can produce electroencephalogram alterations and dose-dependent contractions of isolated smooth muscle .

Dosage Effects in Animal Models

The effects of piperazine hydrochloride vary with different dosages in animal models. In swine, a dosage of 110 mg/kg body weight is used, while in poultry, a dosage of 32 mg/kg body weight is administered . Higher doses can lead to toxic or adverse effects, such as neurotoxic symptoms in dogs and cats at doses ≥800 mg/kg . In horses, therapeutic doses can cause soft feces, particularly in young animals .

Metabolic Pathways

Piperazine hydrochloride is metabolized in the liver, with about 25% being metabolized. It undergoes nitrosation to form N-mononitrosopiperazine (MNPz) in gastric juice, which is then metabolized to N-nitroso-3-hydroxypyrrolidine (NHPYR) . This metabolic pathway highlights the compound’s involvement in the formation of nitrosamines, which are known to have potential carcinogenic effects.

Transport and Distribution

Upon entry into the systemic circulation, piperazine hydrochloride is partly oxidized and partly eliminated as an unchanged compound . It is transported and distributed within cells and tissues, interacting with transporters and binding proteins that facilitate its localization and accumulation. The compound’s ability to dissolve uric acid and produce a soluble urate further influences its distribution within the body .

Subcellular Localization

Piperazine hydrochloride’s subcellular localization is influenced by its interactions with specific compartments or organelles. The compound’s targeting signals and post-translational modifications direct it to specific cellular locations, where it exerts its effects on activity and function . Its ability to bind to GABA receptors on muscle cells highlights its role in neuromuscular function and paralysis of parasitic worms .

Propriétés

IUPAC Name |

piperazin-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQACBWWAIBWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC[NH2+]1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-64-3 | |

| Details | Compound: Piperazine, hydrochloride (1:2) | |

| Record name | Piperazine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

122.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7542-23-6, 6094-40-2 | |

| Record name | Piperazine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6094-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

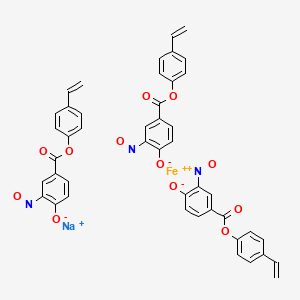

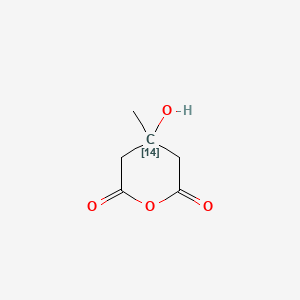

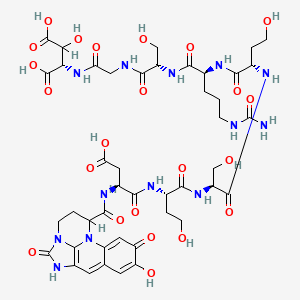

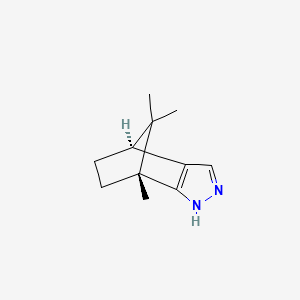

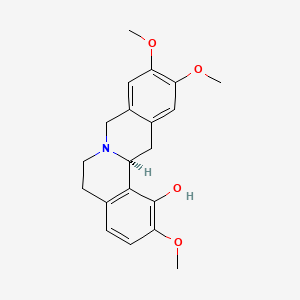

Feasible Synthetic Routes

Q1: How does infection with Ascaridia galli affect vitamin A levels in chickens, and how does Piperazine hydrochloride influence this effect?

A2: Studies show that chickens infected with Ascaridia galli experience a significant decrease in vitamin A levels in their liver compared to uninfected chickens. [] Interestingly, administering Piperazine hydrochloride to infected chickens resulted in higher liver vitamin A levels than in uninfected chickens not receiving the drug. [] The highest vitamin A levels were observed in uninfected chickens treated with Piperazine hydrochloride. [] The mechanism behind this phenomenon requires further investigation.

Q2: What is the molecular formula and weight of Piperazine hydrochloride?

A2: While the provided research does not explicitly state the molecular formula and weight of Piperazine hydrochloride, this information can be easily found in chemical databases. Please refer to reputable sources like PubChem or ChemSpider for this data.

Q3: Is there any information on the stability of Piperazine hydrochloride under different storage conditions or in various formulations?

A4: The provided research primarily focuses on the biological activity of Piperazine hydrochloride against Ascaridia galli in chickens. [] It doesn't delve into its material compatibility, stability under various conditions, or formulation specifics.

Q4: Does Piperazine hydrochloride exhibit any catalytic properties?

A4: The provided research does not mention any catalytic properties of Piperazine hydrochloride. [1-28] Its primary application in these studies is as an anthelmintic agent.

Q5: Has computational chemistry been employed to study Piperazine hydrochloride and its derivatives?

A5: While computational chemistry plays a crucial role in modern drug discovery, the provided research doesn't mention any specific studies involving simulations, calculations, or QSAR models for Piperazine hydrochloride. [1-28]

Q6: How do structural modifications of Piperazine hydrochloride affect its activity against Ascaridia galli?

A6: The provided research focuses solely on the effects of Piperazine hydrochloride itself and doesn't explore the activity of its derivatives. [1-28] Therefore, no conclusions can be drawn about the impact of structural modifications on its activity.

Q7: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of Piperazine hydrochloride?

A7: The research primarily investigates the in vivo efficacy of Piperazine hydrochloride against Ascaridia galli in chickens and doesn't explore specific formulation strategies. [1-28]

Q8: What are the SHE regulations surrounding the use of Piperazine hydrochloride?

A8: This Q&A section focuses on the scientific aspects of Piperazine hydrochloride based on the provided research. [1-28] It's crucial to consult relevant regulatory bodies and guidelines for comprehensive information on SHE regulations.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Piperazine hydrochloride in chickens?

A9: The provided research doesn't offer detailed insights into the ADME of Piperazine hydrochloride in chickens. [1-28] Further research is needed to understand its pharmacokinetic profile.

Q10: What is the effective prophylactic dose of Piperazine hydrochloride against Ascaridia galli in chickens?

A11: The research demonstrates that adding 0.1% Piperazine hydrochloride to chicken feed shows a clear prophylactic effect against Ascaridia galli. [] A concentration of 0.2% to 0.3% in the feed provided complete protection against infection. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Butan-2-yl)-4,4-dimethyl-2-pentyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1213363.png)